molecular formula C17H21N2O5P B11118064 Diethyl {[(4-nitrophenyl)amino](phenyl)methyl}phosphonate

Diethyl {[(4-nitrophenyl)amino](phenyl)methyl}phosphonate

Cat. No.: B11118064
M. Wt: 364.3 g/mol
InChI Key: STNMZCHFTBZXMX-UHFFFAOYSA-N
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Description

Diethyl {(4-nitrophenyl)aminomethyl}phosphonate is an organophosphorus compound that belongs to the class of α-aminophosphonates. These compounds are known for their diverse applications in various fields, including chemistry, biology, and industry. The presence of both nitrophenyl and phenyl groups in its structure makes it a compound of interest for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

Diethyl {(4-nitrophenyl)aminomethyl}phosphonate can be synthesized via the Pudovik reaction, which involves the addition of diethyl phosphite to imines. The imines are typically obtained from the reaction of aromatic aldehydes with amines. In this case, the reaction involves diethyl phosphite, 4-nitrobenzaldehyde, and aniline under microwave irradiation .

Industrial Production Methods

While specific industrial production methods for Diethyl {(4-nitrophenyl)aminomethyl}phosphonate are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and the use of catalysts to improve yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

Diethyl {(4-nitrophenyl)aminomethyl}phosphonate undergoes various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized under specific conditions.

    Reduction: The nitro group can be reduced to an amino group using reducing agents.

    Substitution: The compound can undergo nucleophilic substitution reactions at the phosphorus atom.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.

    Substitution: Nucleophiles like amines or alcohols can react with the phosphorus atom under basic conditions.

Major Products Formed

    Oxidation: Products include nitro derivatives or further oxidized compounds.

    Reduction: The major product is the corresponding amine derivative.

    Substitution: Substituted phosphonates are the primary products.

Scientific Research Applications

Diethyl {(4-nitrophenyl)aminomethyl}phosphonate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Diethyl {(4-nitrophenyl)aminomethyl}phosphonate involves its interaction with molecular targets such as enzymes and receptors. The nitrophenyl group can participate in electron transfer reactions, while the phosphonate group can form strong bonds with metal ions and other nucleophiles. These interactions can inhibit enzyme activity or alter biological pathways, leading to its observed effects .

Comparison with Similar Compounds

Similar Compounds

  • Diethyl {(4-chlorophenyl)aminomethyl}phosphonate
  • Diethyl {(4-methoxyphenyl)aminomethyl}phosphonate
  • Diethyl {(4-trifluoromethylphenyl)aminomethyl}phosphonate

Uniqueness

Diethyl {(4-nitrophenyl)aminomethyl}phosphonate is unique due to the presence of the nitrophenyl group, which imparts distinct electronic and steric properties. This makes it particularly useful in reactions requiring electron-withdrawing groups and in applications where specific interactions with biological molecules are desired .

Properties

Molecular Formula

C17H21N2O5P

Molecular Weight

364.3 g/mol

IUPAC Name

N-[diethoxyphosphoryl(phenyl)methyl]-4-nitroaniline

InChI

InChI=1S/C17H21N2O5P/c1-3-23-25(22,24-4-2)17(14-8-6-5-7-9-14)18-15-10-12-16(13-11-15)19(20)21/h5-13,17-18H,3-4H2,1-2H3

InChI Key

STNMZCHFTBZXMX-UHFFFAOYSA-N

Canonical SMILES

CCOP(=O)(C(C1=CC=CC=C1)NC2=CC=C(C=C2)[N+](=O)[O-])OCC

Origin of Product

United States

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